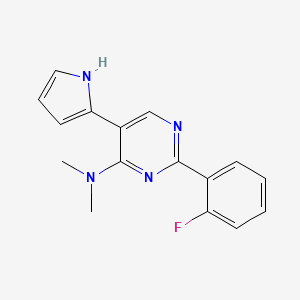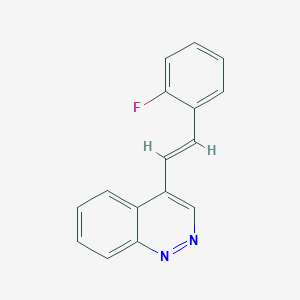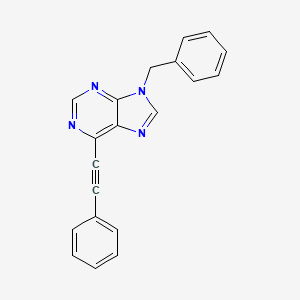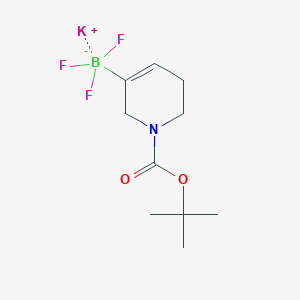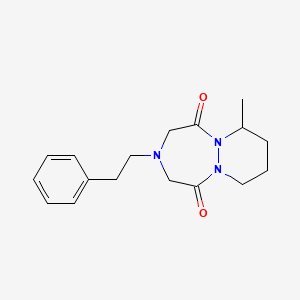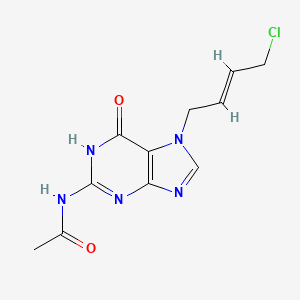
N-(7-(4-Chlorobut-2-en-1-yl)-6-oxo-6,7-dihydro-1H-purin-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(7-(4-Chlorobut-2-en-1-yl)-6-oxo-6,7-dihydro-1H-purin-2-yl)acetamide is a chemical compound that belongs to the class of purine derivatives This compound is characterized by the presence of a chlorobut-2-en-1-yl group attached to the purine ring, along with an acetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-(4-Chlorobut-2-en-1-yl)-6-oxo-6,7-dihydro-1H-purin-2-yl)acetamide typically involves the reaction of a purine derivative with a chlorobut-2-en-1-yl halide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(7-(4-Chlorobut-2-en-1-yl)-6-oxo-6,7-dihydro-1H-purin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced purine derivatives.
Substitution: The chlorobut-2-en-1-yl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted purine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(7-(4-Chlorobut-2-en-1-yl)-6-oxo-6,7-dihydro-1H-purin-2-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including antiviral or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of N-(7-(4-Chlorobut-2-en-1-yl)-6-oxo-6,7-dihydro-1H-purin-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Chlorobut-2-en-1-yl)-2,2-dimethylpropanamide: A related compound with a similar chlorobut-2-en-1-yl group but different structural features.
N-(4-Chlorobut-2-en-1-yl)-2,2-dimethylpropanamide: Another similar compound with slight variations in the purine ring structure.
Uniqueness
N-(7-(4-Chlorobut-2-en-1-yl)-6-oxo-6,7-dihydro-1H-purin-2-yl)acetamide stands out due to its unique combination of the purine ring and chlorobut-2-en-1-yl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C11H12ClN5O2 |
|---|---|
Molekulargewicht |
281.70 g/mol |
IUPAC-Name |
N-[7-[(E)-4-chlorobut-2-enyl]-6-oxo-1H-purin-2-yl]acetamide |
InChI |
InChI=1S/C11H12ClN5O2/c1-7(18)14-11-15-9-8(10(19)16-11)17(6-13-9)5-3-2-4-12/h2-3,6H,4-5H2,1H3,(H2,14,15,16,18,19)/b3-2+ |
InChI-Schlüssel |
ISIBOOILMPJEEI-NSCUHMNNSA-N |
Isomerische SMILES |
CC(=O)NC1=NC2=C(C(=O)N1)N(C=N2)C/C=C/CCl |
Kanonische SMILES |
CC(=O)NC1=NC2=C(C(=O)N1)N(C=N2)CC=CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


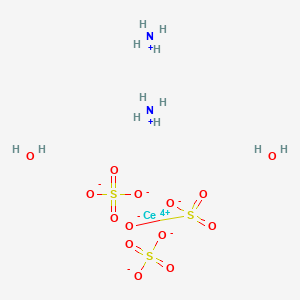
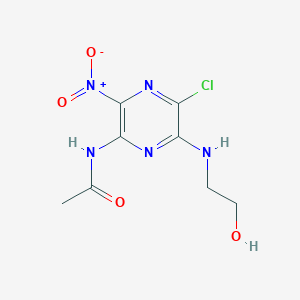
![3-(1h-Benzo[d]imidazol-2-yl)-2-(4-methoxyphenyl)thiazolidin-4-one](/img/structure/B12929222.png)
![Benzoic acid, 3-[3-(3-methoxyphenyl)-2,4-dioxo-1-imidazolidinyl]-](/img/structure/B12929228.png)
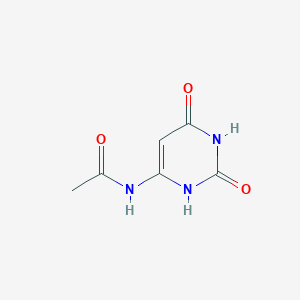
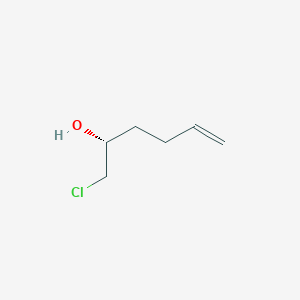
![2-[4-(2-Hydroxyethyl)-1H-1,2,3-triazol-1-yl]-N-methyladenosine](/img/structure/B12929240.png)
![8-[(6-Aminohexyl)amino]adenosine 5'-(dihydrogen phosphate)](/img/structure/B12929241.png)

